N-Methyl-valyl-4-cyclosporin A
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Cyclosporins - Cyclosporine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
159605-70-6 |
|---|---|
Molecular Formula |
C61H109N11O12 |
Molecular Weight |
1188.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)70(22)48(37(11)12)54(77)65-47(36(9)10)60(83)67(19)43(29-33(3)4)53(76)62-40(16)52(75)63-41(17)56(79)68(20)44(30-34(5)6)58(81)69(21)45(31-35(7)8)59(82)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,47+,48+,49+,50+,51-/m1/s1 |
InChI Key |
UUDGYAWEAWOYIK-UJUZIFHISA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
Synonyms |
N-methyl-Val-4-CsA N-methyl-valyl-4-cyclosporin A SDZ 220-384 SDZ-220-384 |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis for Reactivity
N-Me-Val-4-CsA (C₆₁H₁₀₉N₁₁O₁₂; MW 1188.6 g/mol) replaces the N-methyl-L-leucine at position 4 of CyA with N-methyl-L-valine . This substitution alters interactions with biological targets while retaining the cyclic peptide backbone. Key features influencing reactivity include:
-
N-Methylation : Reduces hydrogen-bonding capacity and enhances lipophilicity .
-
Cyclic conformation : Stabilizes the molecule against enzymatic degradation .
Interaction with Mitochondrial Proteins
N-Me-Val-4-CsA binds cyclophilin D (CyP-D), a mitochondrial peptidyl-prolyl isomerase, to inhibit the mitochondrial permeability transition (MPT) . This interaction prevents calcium-induced mitochondrial swelling by blocking pore formation .
| Parameter | Cyclosporin A | N-Me-Val-4-CsA |
|---|---|---|
| CyP-D Binding Affinity | High | High |
| Calcineurin Inhibition | Yes (IC₅₀ ~50 nM) | No |
| MPT Inhibition | Yes | Yes |
Data derived from in vitro mitochondrial assays .
Solubility and Stability
-
Solubility : Highly lipophilic (logP > 5), soluble in organic solvents like ethyl acetate and methylene chloride, but poorly in water .
-
Stability : Resists hydrolysis at physiological pH due to N-methylation and cyclic structure .
Synthetic and Biosynthetic Pathways
-
Biosynthesis : Produced via precursor-directed fermentation with Tolypocladium inflatum. D-Threonine supplementation increases yield by promoting N-methyl-L-isoleucine incorporation at position 4 .
-
In Vitro Synthesis : Cyclosporin synthetase exhibits high specificity for incorporating N-methyl-L-valine at position 4, enabling efficient synthesis .
Functional Comparisons with Cyclosporin A
| Property | Cyclosporin A | N-Me-Val-4-CsA |
|---|---|---|
| Immunosuppression | Potent (binds calcineurin) | None |
| MPT Inhibition | Moderate | Potent (IC₅₀ ~10 nM) |
| Mitochondrial Binding | Cyclophilin A/D | Cyclophilin D |
Research Implications
-
Neuroprotection : N-Me-Val-4-CsA reduces neuronal death in oxygen/glucose deprivation models by 70–80%, outperforming CyA .
-
Cardiotoxicity Mitigation : Lacks nephrotoxicity and hepatotoxicity associated with CyA, making it suitable for long-term use .
Mechanistic Insights
The compound’s efficacy in MPT inhibition stems from:
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity of N-Methyl-valyl-4-cyclosporin A in synthetic preparations?
- Methodological Answer : Structural confirmation requires a combination of high-resolution mass spectrometry (HRMS) to verify molecular weight (C₆₃H₁₁₁N₁₁O₁₂, MW 1214.62) and nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical features, such as the (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6,8-nonadienoic acid side chain . Comparative analysis with reference standards (e.g., Voclosporin) is critical for validating synthetic batches .
Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
- Methodological Answer : Challenges include maintaining stereochemical fidelity during cyclization and avoiding epimerization. Strategies:
- Use of orthogonal protecting groups for the N-methyl-valyl and L-α-aminobutyryl residues to prevent side reactions.
- Real-time monitoring via liquid chromatography-mass spectrometry (LC-MS) to track intermediate purity .
- Optimize reaction conditions (e.g., low-temperature peptide coupling) to preserve the 6E configuration in the nonadienoic acid moiety .
Q. Which functional groups in this compound are critical for its immunosuppressive activity?
- Methodological Answer : The cyclic undecapeptide scaffold, particularly the N-methyl-valyl residue at position 4 and the hydroxylated side chain at position 6, is essential for binding cyclophilin and calcineurin inhibition. Mutagenesis studies suggest that modifying the 3-hydroxy-4-methyl group disrupts target affinity, while N-methylation enhances metabolic stability .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the immunosuppressive potency of this compound while controlling for off-target effects?
- Methodological Answer :
- Cell-based assays : Use Jurkat T-cells or primary human T-lymphocytes to measure interleukin-2 (IL-2) suppression via ELISA, with cyclosporin A as a positive control.
- Dose-response curves : Calculate IC₅₀ values using serial dilutions (1 nM–10 µM) and normalize to vehicle-treated samples.
- Specificity controls : Include calcineurin phosphatase activity assays to confirm target engagement and rule out nonspecific kinase inhibition .
Q. What experimental approaches are suitable for investigating structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer :
- Rational design : Synthesize analogs with modifications at the N-methyl-valyl (position 4) or hydroxy-methyl side chain (position 6).
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify cyclophilin-binding affinity.
- Functional assays : Compare calcineurin inhibition and IL-2 suppression across analogs. Tabulate results as follows:
| Derivative | Modification Site | Cyclophilin Kd (nM) | IL-2 Suppression (%) |
|---|---|---|---|
| Parent | None | 2.1 | 98 ± 2 |
| Analog 1 | Position 4 | 15.4 | 45 ± 5 |
| Analog 2 | Position 6 | 8.9 | 78 ± 4 |
Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify metabolic instability or poor penetration.
- Toxicology screens : Assess liver/kidney toxicity that may limit in vivo dosing.
- Mechanistic studies : Use RNA-seq or proteomics to compare pathway modulation in vitro vs. in vivo .
Q. What methodologies are recommended for evaluating the stability of this compound under physiological conditions?
- Methodological Answer :
- pH stability tests : Incubate the compound in buffers (pH 2–8) at 37°C and monitor degradation via LC-MS over 24–72 hours.
- Serum stability assays : Add compound to human serum and quantify remaining intact peptide at timed intervals.
- Temperature studies : Store samples at -80°C, 4°C, and 25°C to assess thermal degradation kinetics .
Guidance for Data Analysis and Reporting
- Raw data management : Archive chromatograms, spectral data, and dose-response curves in appendices, with processed data (e.g., IC₅₀, Kd) in the main text .
- Error analysis : Report standard deviations for triplicate experiments and use Grubbs’ test to exclude outliers .
- Reproducibility : Include detailed synthetic protocols and assay conditions to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
